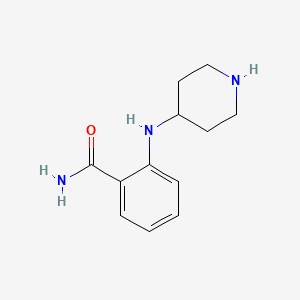

2-(4-Piperidinylamino)benzamide

Description

2-(4-Piperidinylamino)benzamide is a benzamide derivative featuring a piperidinylamino substituent at the 2-position of the benzamide core. The piperidinyl group is a critical pharmacophore, influencing receptor binding, pharmacokinetics, and biological activity .

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-(piperidin-4-ylamino)benzamide |

InChI |

InChI=1S/C12H17N3O/c13-12(16)10-3-1-2-4-11(10)15-9-5-7-14-8-6-9/h1-4,9,14-15H,5-8H2,(H2,13,16) |

InChI Key |

WGGUCUOIRAWJJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA)

- Structure : Features a piperidinyl group linked via an ethyl chain to the benzamide core, with additional iodine and methoxy substituents.

- Biological Activity: High affinity for sigma receptors (Kd = 5.80 nM in DU-145 prostate cancer cells). Demonstrates rapid blood clearance and selective tumor uptake in xenograft models, making it a candidate for prostate cancer imaging and therapy .

- Key Difference: The ethyl linker and iodine substitution enhance tumor retention compared to 2-(4-piperidinylamino)benzamide’s direct piperidinylamino attachment.

2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2)

- Structure : Contains a 4-hydroxypiperidinyl group attached via a pyrimidine-pyridine scaffold.

- Key Difference : The extended heterocyclic system may improve selectivity for EGFR over sigma receptors.

N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4)

- Structure: Incorporates an azetidinone ring instead of piperidine.

- Biological Activity: Exhibits potent antimicrobial activity (Gram-positive bacteria: MIC = 3.12 µg/mL; Candida albicans: MIC = 6.25 µg/mL). The azetidinone moiety enhances membrane penetration .

- Key Difference: The azetidinone ring introduces different steric and electronic effects compared to piperidine, altering target specificity.

2-(Methylsulfinyl)benzamide

- Structure : Substituted with a methylsulfinyl group at the 2-position.

- Crystal structure analysis reveals a dihedral angle of 25.6° between the benzamide and sulfinyl group, influencing hydrogen-bonding networks .

- Key Difference : Sulfinyl substituents confer distinct redox properties compared to amine-containing groups.

Pharmacological and Pharmacokinetic Comparison

Key Observations :

- Piperidine vs. Azetidinone: Piperidine-containing benzamides (e.g., [¹²⁵I]PIMBA) show higher receptor-binding specificity, while azetidinone derivatives prioritize antimicrobial activity due to improved membrane interaction .

- Substituent Effects: Bulky groups (e.g., pyrimidine-pyridine in Compound 2) enhance kinase selectivity but may reduce blood-brain barrier penetration compared to simpler piperidinylamino derivatives.

Therapeutic Potential

- Oncology : Piperidine-linked benzamides like [¹²⁵I]PIMBA are promising for tumor imaging and targeted therapy due to sigma receptor overexpression in cancers .

- Antimicrobials: Azetidinone and sulfinyl derivatives demonstrate broader microbial inhibition, suggesting this compound could be optimized for similar applications with structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.